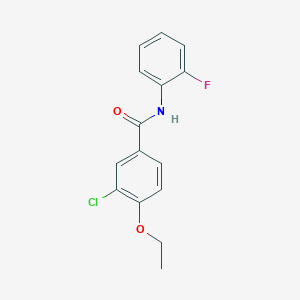
5-formyl-2-methoxyphenyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-formyl-2-methoxyphenyl phenylacetate, also known as FMPP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. FMPP is a derivative of the natural compound safrole, which is found in certain plants and has been used in traditional medicine for centuries. In
Wissenschaftliche Forschungsanwendungen
5-formyl-2-methoxyphenyl phenylacetate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other compounds, as a tool for investigating the function of certain proteins and enzymes, and as a potential therapeutic agent for various diseases. 5-formyl-2-methoxyphenyl phenylacetate has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-formyl-2-methoxyphenyl phenylacetate is not fully understood, but it is believed to work through various pathways in the body, including the inhibition of certain enzymes and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has been shown to interact with the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-formyl-2-methoxyphenyl phenylacetate has various biochemical and physiological effects in the body, including the induction of cell death in cancer cells, the reduction of inflammation and oxidative stress, and the modulation of gene expression. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-formyl-2-methoxyphenyl phenylacetate in lab experiments is its relatively low toxicity compared to other compounds. 5-formyl-2-methoxyphenyl phenylacetate has also been shown to be stable under certain conditions, making it easier to handle and store. However, one limitation of using 5-formyl-2-methoxyphenyl phenylacetate is its limited availability, as the synthesis method requires specialized equipment and expertise. Additionally, the purity of the final product can vary depending on the synthesis method used, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-formyl-2-methoxyphenyl phenylacetate, including further investigation of its mechanism of action and potential therapeutic applications. 5-formyl-2-methoxyphenyl phenylacetate could potentially be used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. Additionally, further research could be done to optimize the synthesis method for 5-formyl-2-methoxyphenyl phenylacetate, making it more accessible to researchers. Finally, 5-formyl-2-methoxyphenyl phenylacetate could be used as a tool for investigating the function of certain proteins and enzymes, potentially leading to new insights into the underlying mechanisms of various diseases.
Synthesemethoden
5-formyl-2-methoxyphenyl phenylacetate can be synthesized from safrole through a multi-step process involving oxidation, reduction, and esterification reactions. The synthesis method has been optimized and improved over time, resulting in higher yields and purity of the final product. However, the process still requires specialized equipment and expertise, making it challenging for some researchers to access 5-formyl-2-methoxyphenyl phenylacetate for their experiments.
Eigenschaften
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVRZYNESUTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Formyl-2-methoxyphenyl) 2-phenylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)



![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)